![molecular formula C17H13N5O B2402860 4-氨基-1,5-二苯基-1H-吡唑并[3,4-d]嘧啶-6(5H)-酮 CAS No. 912903-17-4](/img/structure/B2402860.png)

4-氨基-1,5-二苯基-1H-吡唑并[3,4-d]嘧啶-6(5H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

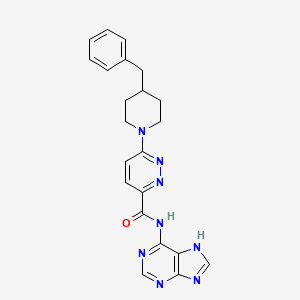

“4-Amino-1,5-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one” is a derivative of 1H-pyrazolo[3,4-d]pyrimidine . These derivatives have been synthesized and studied for their potential as anticancer agents, specifically targeting the epidermal growth factor receptor (EGFR) .

Synthesis Analysis

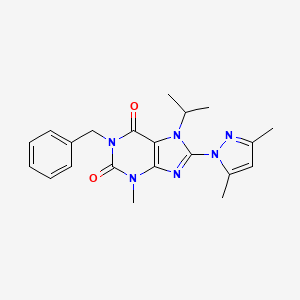

The synthesis of these compounds involves a mixture of 4-chloro-N,1-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-amine and appropriate amines such as ethylamine, propylamine, aniline, and cyclohexylamine in the presence of TEA .Molecular Structure Analysis

The molecular structure of “4-Amino-1,5-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one” is characterized by a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve nucleophilic addition and condensation reactions .科学研究应用

- 研究人员探索了该化合物的衍生物的抗癌潜力。 具体来说,吡唑并[3,4-d]嘧啶和脲杂合物已在体外和体内癌症模型中合成和评估 。化合物如28、30、33、36和37对癌细胞系表现出有希望的细胞毒性。

- N-取代的4-氨基-1-(2-羟基或2-烷基氨基乙基)-3,5-二苯基-1H-吡唑表现出局部麻醉、镇痛和抗血小板聚集活性。 这些化合物还显示出中等的抗炎和解热作用 。

- 已鉴定并优化了6-氨基-N-(哌啶-4-基)-1H-吡唑并[3,4-d]嘧啶支架。 这些化合物在腹腔利什曼病(VL)小鼠模型中口服给药后表现出疗效 。

- 研究人员报道了1H-吡唑并[3,4-b]吡啶衍生物的各种合成策略。 这些方法根据吡唑并吡啶体系的组装进行系统化,并考虑了它们的优点和缺点 。

抗癌活性

局部麻醉和镇痛特性

抗利什曼病疗效

吡唑并吡啶衍生物合成

总之,4-氨基-1,5-二苯基-1H-吡唑并[3,4-d]嘧啶-6(5H)-酮在各种应用中都具有潜力,从癌症治疗到疼痛管理和传染病治疗。其独特的结构为药物开发和药物化学探索提供了宝贵的支架。 🌟

作用机制

Target of Action

Similar compounds have been reported to target cyclin-dependent kinases (cdks), which play a crucial role in cell cycle regulation .

Mode of Action

It’s known that cdk inhibitors can halt cell cycle progression, leading to cell cycle arrest and apoptosis .

Biochemical Pathways

Cdk inhibitors generally affect the cell cycle regulation pathway, leading to downstream effects such as apoptosis .

Result of Action

The compound has shown promising cytotoxicity against tested cancer cell lines in in vitro and in vivo cancer models . It successfully inhibited cell cycle progression and displayed good apoptosis in A549 cells . It significantly induced caspase-3 activation and suppressed NF-κB and IL-6 activation .

未来方向

生化分析

Biochemical Properties

The compound 4-Amino-1,5-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one has been found to interact with certain enzymes and proteins. Specifically, it has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2 . CDK2 is an enzyme that plays a crucial role in cell cycle progression, and its inhibition can lead to the arrest of cell proliferation .

Cellular Effects

In terms of cellular effects, 4-Amino-1,5-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one has been shown to significantly inhibit the growth of various cell lines . It has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 4-Amino-1,5-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . Molecular docking simulations have confirmed that the compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .

属性

IUPAC Name |

4-amino-1,5-diphenylpyrazolo[3,4-d]pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O/c18-15-14-11-19-22(13-9-5-2-6-10-13)16(14)20-17(23)21(15)12-7-3-1-4-8-12/h1-11H,18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKIOZSHCDBWZQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C3C=NN(C3=NC2=O)C4=CC=CC=C4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl 2-((methoxycarbonyl)amino)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2402777.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,6-dimethylphenyl)oxalamide](/img/structure/B2402786.png)

![(E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-pyridin-2-ylprop-2-en-1-one](/img/structure/B2402790.png)

![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2402792.png)

![4-Cyclobutyl-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2402793.png)

![N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-3-furamide](/img/structure/B2402794.png)